molecular formula C15H16O B14119241 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- CAS No. 137898-21-6

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Cat. No.: B14119241
CAS No.: 137898-21-6
M. Wt: 212.29 g/mol
InChI Key: XMFRQUIHEKWODO-UHFFFAOYSA-N
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Description

2’-Methoxy-2,6-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methoxy and dimethyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium complexes . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of organoboron reagents and palladium catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context .

Comparison with Similar Compounds

  • 2-Methoxy-1,1’-biphenyl
  • 2,6-Dimethyl-1,1’-biphenyl
  • 2’-Hydroxy-2,6-dimethyl-1,1’-biphenyl

Comparison: 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl is unique due to the presence of both methoxy and dimethyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications .

Properties

CAS No.

137898-21-6

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C15H16O/c1-11-7-6-8-12(2)15(11)13-9-4-5-10-14(13)16-3/h4-10H,1-3H3

InChI Key

XMFRQUIHEKWODO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2OC

Origin of Product

United States

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